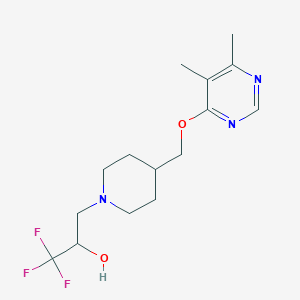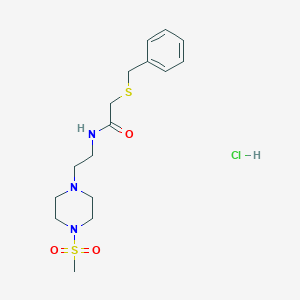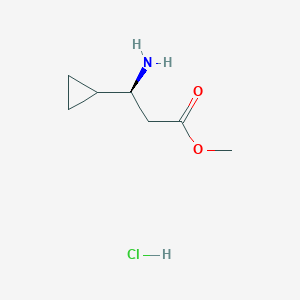![molecular formula C26H20N4O5 B2890309 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207031-83-1](/img/no-structure.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Quinazolinone derivatives have been synthesized and evaluated for various pharmacological activities. For instance, the synthesis of novel quinazolinone derivatives with substituted quinoxalindione showed significant cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Poorirani et al., 2018). Furthermore, compounds with 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been synthesized and shown to possess potent analgesic and anti-inflammatory activities, demonstrating the therapeutic potential of such compounds (Dewangan et al., 2016).
Agricultural Applications
In the agricultural sector, novel pyrazole-quinazoline-2,4-dione hybrids have been discovered as potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds have shown excellent herbicidal activity against a variety of weeds, indicating their potential use as herbicides (He et al., 2020). This discovery opens the door for the development of new herbicides based on the quinazoline-2,4-dione framework.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2,5-dimethylaniline and anthranilic acid. The second intermediate is 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)chloride, which is synthesized from 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole and chloromethyl methyl ether. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2,5-dimethylaniline", "anthranilic acid", "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole", "chloromethyl methyl ether", "palladium catalyst" ], "Reaction": [ "Synthesis of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione: 2,5-dimethylaniline is reacted with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)chloride: 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole is reacted with chloromethyl methyl ether in the presence of a base such as potassium carbonate to form 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)chloride.", "Coupling of intermediates: The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the final product 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1207031-83-1 |
Molekularformel |
C26H20N4O5 |
Molekulargewicht |
468.469 |
IUPAC-Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-15-7-8-16(2)20(11-15)30-25(31)18-5-3-4-6-19(18)29(26(30)32)13-23-27-24(28-35-23)17-9-10-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
AZMFSMWSDXZMOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2890231.png)
![4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2890232.png)




![2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2890239.png)


![1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2890242.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2890243.png)
![6-ethyl-5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890246.png)
